1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. This compound features an indole core substituted with an ethyl group and a boronic acid pinacol ester at the 7-position.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 1-ethyl-7-iodoindole with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods: Large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling the boronic acid derivative with various aryl halides.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding indole oxide or reduction to yield the corresponding indole alcohol.
Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents (e.g., toluene, water).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Indole oxides.
Reduction: Indole alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Applied in the development of new materials and polymers.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bet protein function by binding to bromodomains .
Mode of Action
Bromodomain inhibitors typically work by binding to the acetyl-lysine recognition pocket within the bromodomains, preventing the interaction of bet proteins with acetylated histones and transcription factors .
Biochemical Pathways
The inhibition of BET proteins can affect various biochemical pathways. BET proteins are known to regulate gene expression, and their inhibition can lead to changes in the transcriptional landscape of the cell . The exact pathways affected by this compound would depend on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. In general, bromodomain inhibitors can alter gene expression patterns, potentially leading to changes in cellular function and phenotype .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester: Similar structure but different core heterocycle.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic acid moiety but different aromatic ring.
Bis(pinacolato)diboron: A common reagent used in the synthesis of boronic acids.
Uniqueness: The presence of the indole core in 1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole provides unique chemical and biological properties compared to other boronic acid derivatives.
Properties
IUPAC Name |
1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO2/c1-6-18-11-10-12-8-7-9-13(14(12)18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGGJRAAQHCIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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